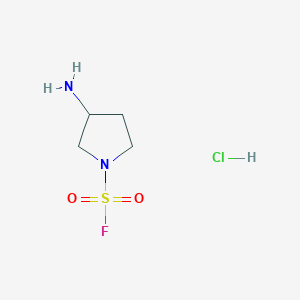

3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

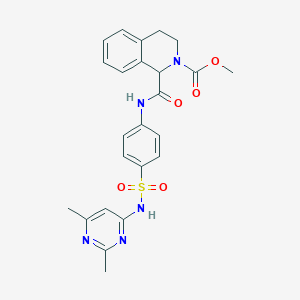

The molecular structure of “3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 204.65 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Chemical Biology

- Synthesis of Heterocyclic Sulfonyl Fluorides: A study by Wu and Qin (2023) describes the synthesis of various pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. This synthesis demonstrates broad substrate specificity and operational simplicity, suggesting its potential in medicinal chemistry (Wu & Qin, 2023).

- Development of Synthetic Methods: Research by Xu et al. (2019) focuses on the synthesis of aliphatic sulfonyl fluorides for use as reactive probes in chemical biology and molecular pharmacology. Their study presents a facile approach for synthesizing these compounds, which are important for drug development and modification of natural products (Xu et al., 2019).

Material Science and Polymer Chemistry

- Modification of Ionomer Precursors: A 1997 study by Greso et al. used the sulfonyl fluoride precursor of Nafion® ionomer as a reaction medium for sol-gel reactions, highlighting the material's potential in polymer chemistry and material science (Greso et al., 1997).

Pharmacology and Drug Discovery

- Metabolic Activation in Drug Design: Xu et al. (2004) evaluated the metabolic activation of dipeptidyl peptidase-IV inhibitor analogs containing fluoropyrrolidine, shedding light on the bioactivation mechanisms relevant in drug discovery (Xu et al., 2004).

- Development of Heterocyclic Sulfonamides: Tucker et al. (2015) used a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, demonstrating its application in parallel medicinal chemistry for drug development (Tucker et al., 2015).

Innovative Synthetic Approaches

- New Classes of Sulfonyl Fluoride Hubs: Nie et al. (2021) introduced β-chloro alkenylsulfonyl fluorides as a new class of sulfonyl fluoride hubs. Their study demonstrates the versatility and potential applications of these molecules in synthesis and drug modification (Nie et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propriétés

IUPAC Name |

3-aminopyrrolidine-1-sulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-2-1-4(6)3-7;/h4H,1-3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJMJELJISJFOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)S(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluorophenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2444067.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2444068.png)

![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)

![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)

![2-[(5-Chloro-2-fluorophenoxy)methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2444080.png)

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/no-structure.png)

![2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate](/img/structure/B2444084.png)

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2444086.png)